2-(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)tetrahydrofuran

Beschreibung

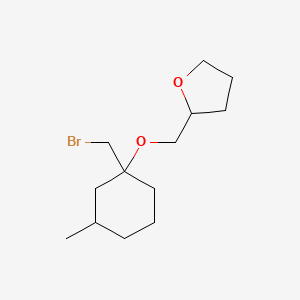

2-(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)tetrahydrofuran is a brominated cyclic ether featuring a tetrahydrofuran (THF) moiety linked to a substituted cyclohexyl group. The compound’s structure includes a bromomethyl group and a methyl group at the 1- and 3-positions of the cyclohexane ring, respectively, which influence its steric and electronic properties. This molecule is of interest in organic synthesis, particularly in nucleophilic substitution reactions, due to the reactivity of the bromine atom and the stability imparted by the cyclohexyl-THF framework.

Eigenschaften

Molekularformel |

C13H23BrO2 |

|---|---|

Molekulargewicht |

291.22 g/mol |

IUPAC-Name |

2-[[1-(bromomethyl)-3-methylcyclohexyl]oxymethyl]oxolane |

InChI |

InChI=1S/C13H23BrO2/c1-11-4-2-6-13(8-11,10-14)16-9-12-5-3-7-15-12/h11-12H,2-10H2,1H3 |

InChI-Schlüssel |

OPBYXCXBLDKVAS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCC(C1)(CBr)OCC2CCCO2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)tetrahydrofuran typically involves:

- Step 1: Functionalization of the cyclohexyl ring to introduce the bromomethyl group at the 1-position and a methyl group at the 3-position.

- Step 2: Formation of the ether linkage between the bromomethylcyclohexyl moiety and the tetrahydrofuran ring via a hydroxymethyl intermediate.

- Step 3: Purification and isolation of the target compound.

This approach leverages bromination techniques and nucleophilic substitution reactions to achieve the desired molecular architecture.

Bromomethylation of Cyclohexyl Derivative

Bromomethylation is a key step to introduce the reactive bromomethyl group. Commonly used reagents include:

- N-Bromosuccinimide (NBS) in the presence of triphenylphosphine (PPh3) and dichloromethane (DCM) as solvent, under controlled temperature (0 °C to room temperature) to selectively brominate methyl groups adjacent to cyclohexyl rings.

- Alternative bromination methods involve molecular bromine (Br2) in organic solvents such as chloroform (CHCl3) at low temperatures (0 °C), which provide regioselective bromination on cyclohexyl derivatives.

These methods ensure high yields and regioselectivity for the bromomethyl group at the 1-position of the cyclohexyl ring.

Formation of the Ether Linkage to Tetrahydrofuran

The ether bond formation between the bromomethylcyclohexyl intermediate and tetrahydrofuran is typically achieved via nucleophilic substitution:

- The hydroxymethyl group on tetrahydrofuran acts as a nucleophile attacking the bromomethyl group on the cyclohexyl ring, forming the ether linkage.

- This reaction is often performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) itself, under mild heating (room temperature to 50 °C).

- The reaction conditions are optimized to avoid side reactions such as elimination or over-bromination.

Purification and Isolation

After synthesis, the product is purified through:

- Filtration to remove salts formed during the reaction.

- Solvent removal under reduced pressure using flash evaporation at temperatures between 85 and 95 °C.

- Rectification (distillation) under reduced pressure (-0.1 MPa) at 65-75 °C to obtain the pure compound.

These steps ensure high purity and yield of the final product.

Data Table: Summary of Key Preparation Parameters

Analyse Chemischer Reaktionen

Types of Reactions

2-(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)tetrahydrofuran can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different functional groups.

Cyclization Reactions: The tetrahydrofuran ring can be involved in cyclization reactions to form more complex cyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functional groups.

Wissenschaftliche Forschungsanwendungen

2-(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)tetrahydrofuran has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of biological systems and as a potential ligand for biological targets.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)tetrahydrofuran involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule . The tetrahydrofuran ring may also play a role in stabilizing the compound and facilitating its interactions with biological targets.

Vergleich Mit ähnlichen Verbindungen

2-(((1-(Bromomethyl)cycloheptyl)oxy)methyl)tetrahydrofuran

- Key Differences : The cyclohexyl ring in the target compound is replaced with a cycloheptyl ring, and the 3-methyl substituent is absent.

- The absence of the 3-methyl group may also lower thermal stability due to reduced van der Waals interactions .

3-(2-Bromo-1-(2-chlorophenyl)ethoxy)tetrahydrofuran

- Key Differences : Features a bromoethoxy chain attached to THF, with a 2-chlorophenyl substituent.

- Impact : The aromatic chlorophenyl group enhances electron-withdrawing effects, increasing the bromide’s electrophilicity. This contrasts with the alicyclic cyclohexyl group in the target compound, which may exhibit slower reaction kinetics in SN2 mechanisms .

Reactivity and Functional Group Comparisons

Bromomethyl-Substituted Aromatics (e.g., Methyl 2-(bromomethyl)-3-fluorobenzoate)

- Key Differences : Aromatic bromomethyl groups vs. alicyclic bromomethyl in the target compound.

- Impact : Aromatic bromides (e.g., ) are typically more stabilized by resonance, reducing their reactivity in nucleophilic substitutions compared to alicyclic bromides. The target compound’s bromine is likely more labile, favoring reactions like alkylation or cross-coupling .

Ethyl 1-[(5-bromobenzothiazol-2-yl)methyl]-5-chloro-1H-indazole-3-acetate

- Key Differences : Bromine is part of a benzothiazole heterocycle rather than a cyclohexane ring.

- Impact : The electron-deficient benzothiazole ring polarizes the C–Br bond, enhancing its leaving-group ability. In contrast, the target compound’s bromide may require stronger nucleophiles or catalysts for displacement .

Physical and Chemical Properties

Molecular Weight and Solubility

- The target compound’s molecular weight (~335 g/mol) is higher than non-brominated THF derivatives (e.g., 3-Aminotetrahydrofuran, ~87 g/mol), leading to lower volatility. The cyclohexyl group also imparts hydrophobicity, reducing water solubility compared to polar analogues like Magnesium, bromomethyl(tetrahydrofuran) (), which forms hydrophilic Grignard complexes .

Thermal Stability

- The 3-methyl group on the cyclohexane ring likely enhances thermal stability through steric protection of the C–Br bond, contrasting with simpler bromomethyl-THF derivatives (e.g., 1-(2-Bromoethoxy)-3-methylbenzene , ), where the absence of bulky groups may lead to faster decomposition .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)tetrahydrofuran, and what parameters critically influence reaction yields?

- Methodological Answer : A plausible route involves nucleophilic substitution or etherification using intermediates like bromomethylcyclohexane derivatives. For example, NaH in THF (as in ) can deprotonate hydroxyl groups to facilitate ether bond formation. Key parameters include:

- Temperature : Controlled addition at 0°C minimizes side reactions (e.g., ).

- Purification : Column chromatography with hexane/ethyl acetate gradients resolves byproducts (e.g., ).

- Reagent stoichiometry : Excess NaH ensures complete deprotonation of hydroxyl precursors .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Bromomethyl groups (δ ~3.3–3.7 ppm) and tetrahydrofuran protons (δ ~1.5–4.0 ppm) are diagnostic.

- ¹³C NMR : Quaternary carbons adjacent to oxygen (δ ~70–100 ppm) confirm ether linkages.

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for cyclohexyl and tetrahydrofuran ring conformations (e.g., ).

- Mass Spectrometry : High-resolution MS validates molecular weight and bromine isotope patterns .

Q. What common side reactions occur during synthesis, and how can they be mitigated?

- Methodological Answer :

- Elimination reactions : Bromide leaving groups may form alkenes under basic conditions. Mitigation: Use mild bases (e.g., NaH in THF) and low temperatures.

- Hydrolysis : Moisture-sensitive intermediates (e.g., bromomethyl groups) require anhydrous conditions ( ).

- Byproduct removal : Gradient column chromatography (hexane/ethyl acetate) isolates the target compound ( ) .

Advanced Research Questions

Q. How can conflicting literature data on the stability of bromomethyl-containing ethers under acidic conditions be resolved?

- Methodological Answer :

- Systematic stability studies : Conduct pH-dependent degradation assays (e.g., 0.1–6.0 M HCl) with HPLC monitoring ( ).

- Kinetic analysis : Plot degradation rates to identify critical pH thresholds.

- Isolation of degradation products : Use preparative TLC or LC-MS to characterize byproducts (e.g., cyclohexanol derivatives) .

Q. What strategies optimize regioselective functionalization of the bromomethyl group for subsequent cross-coupling reactions?

- Methodological Answer :

- Catalyst screening : Test Pd(0)/Pd(II) catalysts (e.g., Suzuki-Miyaura coupling) with aryl boronic acids.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity of the bromomethyl group.

- Steric considerations : The 3-methylcyclohexyl group may hinder bulkier reagents; use smaller ligands (e.g., PPh₃) to improve accessibility ( ) .

Q. How does the steric environment of the 3-methylcyclohexyl group influence reactivity in ring-opening reactions of the tetrahydrofuran moiety?

- Methodological Answer :

- Computational modeling : Density Functional Theory (DFT) calculates energy barriers for nucleophilic attack on the tetrahydrofuran oxygen.

- Experimental validation : Compare reaction rates with analogous compounds lacking the methyl group (e.g., 3-H instead of 3-Me).

- X-ray data : Analyze bond angles to correlate steric hindrance with reactivity ( ) .

Q. What advanced analytical approaches resolve ambiguities in stereochemical assignments for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.